9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride
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Overview
Description
9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bicyclic framework with fluorine, sulfur, and nitrogen atoms, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.
Introduction of fluorine atoms: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents under controlled conditions to ensure selective fluorination.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the bicyclic core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical choices.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride exerts its effects is largely dependent on its interaction with molecular targets. These interactions often involve:
Binding to enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with receptors: It may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Pathways involved: The specific pathways affected depend on the biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: The non-hydrochloride form of the compound.
3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione: A similar compound lacking the fluorine atoms.
Uniqueness
The presence of fluorine atoms in 9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride imparts unique properties such as increased metabolic stability and altered electronic characteristics, making it distinct from its non-fluorinated counterparts.
Properties
CAS No. |
1690364-40-9 |
---|---|
Molecular Formula |
C7H12ClF2NO2S |
Molecular Weight |
247.7 |
Purity |
95 |
Origin of Product |
United States |
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